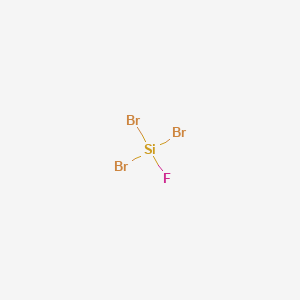
Tribromo(fluoro)silane
Description
Tribromo(fluoro)silane (Br₃FSi, CAS 18356-67-7) is a halogenated silane compound characterized by three bromine atoms and one fluorine atom bonded to a central silicon atom. Its molecular weight is 286.80 g/mol, with a calculated density of 2.625 g/cm³ and a refractive index of 1.537 . The compound is structurally represented by the SMILES notation Br[Si](Br)(Br)F and the InChIKey OLMQZEWHTMEUDA-UHFFFAOYSA-N, reflecting its tetrahedral geometry. This compound is primarily used in specialized chemical syntheses and material science research, particularly in applications requiring halogen-rich precursors or hydrophobic surface modifications .
Properties
CAS No. |
18356-67-7 |
|---|---|
Molecular Formula |
Br3FSi |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
tribromo(fluoro)silane |
InChI |
InChI=1S/Br3FSi/c1-5(2,3)4 |
InChI Key |
OLMQZEWHTMEUDA-UHFFFAOYSA-N |
SMILES |
F[Si](Br)(Br)Br |
Canonical SMILES |
F[Si](Br)(Br)Br |
Synonyms |
Tribromofluorosilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Tribromo(fluoro)silane belongs to the broader class of halogenated silanes, which exhibit diverse reactivity and applications depending on their substituents. Below is a comparative analysis with structurally or functionally related compounds:
Chemical and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Refractive Index | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Br₃FSi | 286.80 | 2.625 | 1.537 | Three Br, one F on Si |
| Trichlorosilane | SiHCl₃ | 135.45 | 1.34 | 1.402 | Three Cl, one H on Si |
| Tribromosilane | SiHBr₃ | 268.89 | 2.68 | 1.544 | Three Br, one H on Si |
| Chlorotrifluorosilane | SiClF₃ | 147.45 | 1.50 | 1.342 | Three F, one Cl on Si |
| Trimethylfluorosilane | C₃H₉FSi | 108.19 | 0.793 | 1.361 | Three CH₃, one F on Si |
Key Observations :
- Halogen Influence: this compound’s bromine substituents confer higher molecular weight and density compared to chlorinated or fluorinated analogs (e.g., SiClF₃).
- Hydrogen vs. Alkyl Groups : Unlike trichlorosilane (SiHCl₃) or tribromosilane (SiHBr₃), this compound lacks a hydrogen substituent, making it less prone to hydrolysis but more thermally stable .
- Fluorine Impact: The fluorine atom enhances electronegativity, improving hydrophobicity in surface treatments compared to non-fluorinated analogs like tribromosilane .
Hazard Profiles
Notes: this compound’s hazards are mitigated by its stability under ambient conditions, but decomposition products (e.g., HBr gas) necessitate proper ventilation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


